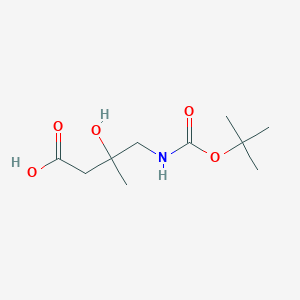

4-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound you mentioned seems to be a derivative of amino acids with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is commonly used in peptide synthesis to protect the amino group .

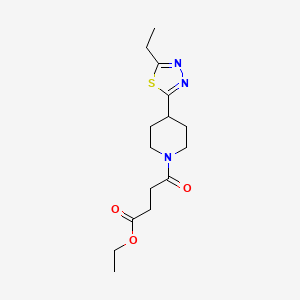

Molecular Structure Analysis

The molecular structure of this compound would likely include a carboxylic acid group (-COOH), a tert-butoxycarbonyl protected amino group (-NH-Boc), a hydroxy group (-OH), and a methyl group (-CH3) attached to the third carbon atom .Chemical Reactions Analysis

In general, Boc-protected amino acids can participate in peptide synthesis reactions. The Boc group can be removed under acidic conditions, allowing the amino group to participate in peptide bond formation .Aplicaciones Científicas De Investigación

- Boc-Homoserine serves as a building block for peptide synthesis. Researchers have developed room-temperature ionic liquids (RTILs) called amino acid ionic liquids (AAILs) by neutralizing imidazolium hydroxide with natural amino acids, including Boc-Homoserine. These AAILs can be used as efficient reactants and reaction media in organic synthesis, particularly in amide formation during peptide bond formation .

- A recovery test demonstrated that [emim][Boc-Ala] (an AAIL derived from Boc-Homoserine) can be recycled at least four times in dipeptide synthesis reactions, highlighting its potential as a sustainable and reusable solvent .

- Boc-Homoserine, like other protected amino acids, can be used in peptide chemistry when its reactive side chain and N-terminus are chemically protected. This strategy allows controlled peptide synthesis using AAILs, which was previously challenging due to the multiple reactive groups of amino acid anions .

- Researchers have studied the synthesis of Boc derivatives of amino acids using di-tert-butyl pyrocarbonate. Understanding the influence of reaction conditions on the yield of Boc derivatives provides insights into optimizing the derivatization process .

- For example, N-Boc-L-hydroxyproline can be synthesized from Boc-Homoserine, yielding a chromatographically homogeneous product .

- Boc-Homoserine can be incorporated into bioconjugates for targeted drug delivery. Its chemical protection allows controlled modification of peptides or proteins, enabling site-specific attachment of therapeutic agents .

- AAILs, including those derived from Boc-Homoserine, have potential applications as solvents or catalysts in materials science and green chemistry. Their tunable properties and low toxicity make them attractive alternatives to traditional organic solvents .

Peptide Synthesis and Amino Acid Ionic Liquids (AAILs)

Recyclable Ionic Liquids

Chemical Protection Strategies

Derivatization and Optimization

Bioconjugation and Drug Delivery

Materials Science and Catalysis

Direcciones Futuras

Propiedades

IUPAC Name |

3-hydroxy-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-9(2,3)16-8(14)11-6-10(4,15)5-7(12)13/h15H,5-6H2,1-4H3,(H,11,14)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOTXFAXGLTENY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C)(CC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2572117.png)

![2-methyl-8-nitro-3-(2-(trifluoromethyl)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2572119.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2572123.png)